molecular formula C10H14FNO2 B023122 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol CAS No. 103905-49-3

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Cat. No.: B023122
CAS No.: 103905-49-3
M. Wt: 199.22 g/mol
InChI Key: NOTMCGGOLLFMRG-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is an organic compound that features a phenol group substituted with a dimethylaminomethyl group, a fluorine atom, and a methoxy group

Mechanism of Action

Target of Action

The primary targets of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are tNOX (tumor-associated NADH oxidase or ENOX2) and SIRT1 (Sirtuin 1) . tNOX is a cell surface protein that is overexpressed in cancer cells and plays a role in cancer cell growth. SIRT1 is a protein deacetylase that regulates various cellular processes, including aging, inflammation, energy efficiency, and stress resistance.

Mode of Action

This compound interacts with its targets, leading to significant changes in the cells. The compound binds directly to tNOX, inhibiting its activity and enhancing its ubiquitin-proteasomal protein degradation . This inhibition decreases the oxidation of NADH to NAD+, which in turn diminishes the NAD±dependent SIRT1 deacetylase activity .

Pharmacokinetics

Similar compounds are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, need further investigation.

Result of Action

The result of this compound’s action is the induction of apoptosis and significant cytotoxicity in cancer cells . By inhibiting tNOX and SIRT1, the compound disrupts cellular processes essential for cancer cell survival and growth.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the dimethylaminomethyl, fluoro, and methoxy groups in the compound .

Cellular Effects

It has been suggested that it may have antitumor effects, particularly in oral cancer cells . It appears to exert its effects by targeting the tNOX-SIRT1 axis, leading to apoptosis and significant cytotoxicity .

Molecular Mechanism

It has been suggested that it may bind to tNOX, a tumor-associated NADH oxidase, inhibiting its activity and enhancing its degradation . This leads to a decrease in the oxidation of NADH to NAD+, which in turn diminishes NAD±dependent SIRT1 deacetylase activity, ultimately inducing apoptosis .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, with its impact on tNOX and SIRT1 becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol at different dosages in animal models have not been extensively studied. It is known that the compound’s antitumor effects are dose-dependent .

Metabolic Pathways

Given its structural similarity to other compounds, it may be involved in various metabolic processes .

Transport and Distribution

Based on its structure, it may interact with various transporters or binding proteins .

Subcellular Localization

Based on its structural features, it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and a phenolic compound. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium fluoride can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.

Scientific Research Applications

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme activity.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.

    4-Dimethylaminophenol: An aromatic compound with phenol and amine functional groups, used as an antidote for cyanide poisoning.

    Dimethylaminomethyl-substituted curcumin derivatives: Compounds with anti-inflammatory, antioxidant, and radioprotective activities.

Uniqueness

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTMCGGOLLFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547594
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103905-49-3
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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